molecular formula C21H31N3O2 B2448783 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide CAS No. 953248-49-2

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide

Katalognummer B2448783
CAS-Nummer: 953248-49-2
Molekulargewicht: 357.498
InChI-Schlüssel: VHVWAWULUVNSCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide, also known as CX717, is a compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. It is a member of the ampakine family of drugs, which are known to modulate the activity of AMPA receptors in the brain.

Wirkmechanismus

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide modulates the activity of AMPA receptors, which are important for synaptic plasticity and memory formation. Specifically, it enhances the activity of these receptors by increasing their sensitivity to glutamate, the primary neurotransmitter involved in synaptic transmission. This results in increased synaptic plasticity and improved memory and learning.
Biochemical and Physiological Effects
In addition to its cognitive effects, N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide has been shown to have other biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in attention and arousal. It has also been shown to increase the release of dopamine, a neurotransmitter involved in reward and motivation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide in lab experiments is its specificity for AMPA receptors. This allows researchers to investigate the role of these receptors in various physiological and pathological processes. However, one limitation is that N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug in the body.

Zukünftige Richtungen

There are several future directions for research on N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide. One area of interest is its potential as a treatment for neurological disorders, particularly those involving cognitive impairment. Another area of interest is its potential as a cognitive enhancer for healthy individuals, particularly in the context of aging. Finally, there is interest in developing more potent and selective ampakines, which could have even greater therapeutic potential.

Synthesemethoden

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide involves several steps, including the reaction of 4-cyclopentylpiperidine with 4-bromobenzyl bromide to form N-(4-bromobenzyl)-4-cyclopentylpiperidine. This intermediate is then reacted with ethyl oxalate to form N-(4-bromobenzyl)-N-(4-cyclopentylpiperidin-1-ylmethyl)oxalamide. Finally, this compound is treated with sodium methoxide to yield N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide.

Wissenschaftliche Forschungsanwendungen

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory and learning in animal models, as well as in humans. In addition, it has been investigated for its potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Eigenschaften

IUPAC Name

N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c25-20(22-13-10-17-6-2-1-3-7-17)21(26)23-16-18-11-14-24(15-12-18)19-8-4-5-9-19/h1-3,6-7,18-19H,4-5,8-16H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVWAWULUVNSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.